molecular formula C15H10Cl2O4 B306310 4-(Methoxycarbonyl)phenyl 2,5-dichlorobenzoate

4-(Methoxycarbonyl)phenyl 2,5-dichlorobenzoate

Cat. No. B306310
M. Wt: 325.1 g/mol
InChI Key: OMAQQOAZJXMDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)phenyl 2,5-dichlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as methyl 2,5-dichloro-4-(methoxycarbonyl)benzoate and has a molecular formula of C11H8Cl2O4.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)phenyl 2,5-dichlorobenzoate in organic electronics involves its ability to act as an electron transport material. It has been found to have high electron mobility and good stability, making it a suitable material for use in these applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-(Methoxycarbonyl)phenyl 2,5-dichlorobenzoate. However, it has been found to be relatively non-toxic and has low environmental impact, making it a potentially safe material for use in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(Methoxycarbonyl)phenyl 2,5-dichlorobenzoate is its high electron mobility and stability, which make it a promising material for use in organic electronics. However, its synthesis can be challenging, and it may not be suitable for certain applications due to its limited solubility in common solvents.

Future Directions

There are numerous future directions for research on 4-(Methoxycarbonyl)phenyl 2,5-dichlorobenzoate, including:
1. Further optimization of its synthesis method to improve yield and purity.
2. Investigation of its potential applications in other fields, such as catalysis and drug delivery.
3. Exploration of its properties as a potential material for use in other electronic devices, such as field-effect transistors.
4. Investigation of its potential environmental impact and development of strategies to mitigate any negative effects.
5. Development of new methods for the characterization of its properties, such as its electron transport behavior.
In conclusion, 4-(Methoxycarbonyl)phenyl 2,5-dichlorobenzoate is a promising material for use in various scientific applications, particularly in the field of organic electronics. Further research is needed to fully understand its properties and potential applications, as well as to develop new methods for its synthesis and characterization.

Synthesis Methods

The synthesis of 4-(Methoxycarbonyl)phenyl 2,5-dichlorobenzoate can be achieved through the reaction of 2,5-dichlorobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting compound can then be purified through recrystallization.

Scientific Research Applications

4-(Methoxycarbonyl)phenyl 2,5-dichlorobenzoate has been the subject of numerous scientific studies due to its potential applications in various fields. One of its most significant applications is in the field of organic electronics, where it has been found to be a promising material for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

properties

Product Name

4-(Methoxycarbonyl)phenyl 2,5-dichlorobenzoate

Molecular Formula

C15H10Cl2O4

Molecular Weight

325.1 g/mol

IUPAC Name

(4-methoxycarbonylphenyl) 2,5-dichlorobenzoate

InChI

InChI=1S/C15H10Cl2O4/c1-20-14(18)9-2-5-11(6-3-9)21-15(19)12-8-10(16)4-7-13(12)17/h2-8H,1H3

InChI Key

OMAQQOAZJXMDDF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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